3-Butenylamine hydrochloride

Descripción

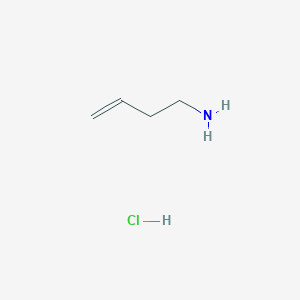

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEXLMVYRUNCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494277 | |

| Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17875-18-2 | |

| Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-butene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Butenylamine Hydrochloride and Its Precursors

Classical and Established Synthetic Routes

Several traditional methods have been successfully employed for the preparation of 3-butenylamine. These routes often utilize readily available starting materials and common laboratory reagents.

A convenient and potentially scalable two-step synthesis of 3-butenylamine involves the Gabriel synthesis coupled with a Mitsunobu reaction. tandfonline.comresearchgate.net This method avoids the use of hazardous reagents like metal hydrides or explosive azides. tandfonline.comresearchgate.net The process begins with the reaction of commercially available 3-buten-1-ol (B139374) with phthalimide (B116566), triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD). tandfonline.comresearchgate.net This step yields N-(3-butenyl)phthalimide. tandfonline.comresearchgate.net Subsequent cleavage of the phthalimide group with hydrazine (B178648) hydrate (B1144303) liberates the desired primary amine, 3-butenylamine. tandfonline.comresearchgate.net

The reaction proceeds as follows:

Formation of N-(3-butenyl)phthalimide: 3-Buten-1-ol is treated with phthalimide in the presence of triphenylphosphine and DEAD. This Mitsunobu reaction results in the formation of the phthalimide intermediate in high yield. tandfonline.comresearchgate.net

Hydrazinolysis: The N-(3-butenyl)phthalimide is then treated with hydrazine hydrate in ethanol (B145695) to cleave the phthalimide protecting group, yielding 3-butenylamine after distillation. tandfonline.comresearchgate.net

| Step | Reactants | Reagents | Product | Yield |

| 1 | 3-Buten-1-ol, Phthalimide | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | N-(3-Butenyl)phthalimide | 85% tandfonline.comresearchgate.net |

| 2 | N-(3-Butenyl)phthalimide | 85% Hydrazine hydrate, 95% Ethanol | 3-Butenylamine | 54% tandfonline.comresearchgate.net |

The catalytic hydrogenation of allyl cyanide (3-butenonitrile) represents a direct approach to 3-butenylamine. One of the early reported methods involved the use of a zinc-copper couple for this reduction, although the specific yield was not detailed. tandfonline.comresearchgate.net Mechanistic studies on the partial hydrogenation of allyl cyanide over a Palladium (Pd(111)) model catalyst have shown that the reaction can proceed through competing pathways, leading to the formation of N-butylimine and C-butylamine surface species. nih.gov The desired amine product is unstable on the catalyst surface and readily desorbs. nih.gov

| Reactant | Reagents/Catalyst | Product | Yield |

| Allyl Cyanide | Zinc-Copper couple | 3-Butenylamine | Unspecified tandfonline.comresearchgate.net |

A three-step sequence starting from 3-buten-1-ol provides a reliable route to 3-butenylamine. tandfonline.comresearchgate.net This method involves the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide (B81097), and finally, reduction to the amine.

The synthetic sequence is as follows:

Benzenesulfonation: 3-Buten-1-ol (allylcarbinol) is reacted with benzenesulfonyl chloride to form the corresponding benzenesulfonate (B1194179) ester.

Azide Displacement: The benzenesulfonate is then displaced by an azide ion (e.g., from sodium azide) in a nucleophilic substitution reaction to give 3-butenyl azide.

Reduction: The resulting azide is reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). tandfonline.comresearchgate.net

This sequence has been reported to provide 3-butenylamine in a 61.5% yield from the intermediate benzenesulfonate. tandfonline.comresearchgate.net

| Starting Material | Intermediate 1 | Intermediate 2 | Product | Overall Yield (from benzenesulfonate) |

| 3-Buten-1-ol | 3-Butenyl benzenesulfonate | 3-Butenyl azide | 3-Butenylamine | 61.5% tandfonline.comresearchgate.net |

The direct reduction of 3-butenonitrile (allyl cyanide) to 3-butenylamine can be accomplished using metal hydride reagents. However, the choice of reagent is critical. The use of lithium aluminum hydride (LiAlH₄) for this transformation has been reported as unsatisfactory, potentially due to the acidity of the α-hydrogens of the nitrile, which can lead to side reactions. tandfonline.comresearchgate.net

To circumvent this issue, the less basic aluminum hydride (AlH₃) has been employed successfully. tandfonline.comresearchgate.net The reduction of 3-butenonitrile with aluminum hydride has been reported to yield 3-butenylamine in 55% yield. tandfonline.comresearchgate.net Other attempts using aluminum hydride have resulted in lower yields of 8-12%. tandfonline.comresearchgate.net

| Reactant | Hydride Reagent | Product | Reported Yield |

| 3-Butenonitrile | Aluminum Hydride (AlH₃) | 3-Butenylamine | 55% tandfonline.comresearchgate.net |

| 3-Butenonitrile | Lithium Aluminum Hydride (LiAlH₄) | 3-Butenylamine | Unsatisfactory tandfonline.comresearchgate.net |

An alternative approach involves the reaction of an organometallic reagent with a protected aminomethyl ether. Specifically, 3-butenylamine has been synthesized by reacting allyl aluminum bromide with (methoxymethyl)-N,N-bis(trimethylsilyl)amine. tandfonline.comresearchgate.net This method provides the target amine in a 40% yield. tandfonline.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Yield |

| Allyl Aluminum Bromide | (Methoxymethyl)-N,N-bis(trimethylsilyl)amine | 3-Butenylamine | 40% tandfonline.comresearchgate.net |

Modern and Stereoselective Synthesis of 3-Butenylamine Derivatives

Modern synthetic chemistry has seen a significant rise in methods for the asymmetric synthesis of chiral amines, including homoallylic amines which are derivatives of 3-butenylamine. beilstein-journals.orgnih.govnih.gov These methods are crucial for the preparation of enantiomerically enriched compounds, which are of great importance in medicinal chemistry. beilstein-journals.orgnih.gov

The chiral allylation of imines has emerged as a key methodology. beilstein-journals.orgnih.govnih.gov This can be achieved through various strategies, including the use of:

N-substituted chiral imines

Organometallic chiral reagents

Asymmetric transition-metal catalysts

Organocatalytic allylation beilstein-journals.orgnih.govnih.gov

One prominent approach is the use of tert-butanesulfinamide (tBS), a versatile chiral amine reagent, which enables the reliable asymmetric synthesis of a broad range of amines. nih.govresearchgate.net The general process involves three steps:

Condensation of tBS with a carbonyl compound to form a chiral sulfinyl imine.

Nucleophilic addition of an allyl group (e.g., from an allyl Grignard or organozinc reagent) to the imine.

Cleavage of the tert-butanesulfinyl group to yield the chiral primary amine. nih.govresearchgate.net

Another modern approach is the organocatalytic enantioselective Hosomi–Sakurai reaction of imines using allyltrimethylsilane (B147118). beilstein-journals.orgnih.gov This can be a three-component coupling of allyltrimethylsilane with an in situ-formed N-protected imine, catalyzed by a chiral disulfonimide, to produce protected homoallylic amines. beilstein-journals.orgnih.gov

These advanced methodologies provide access to chiral 3-butenylamine derivatives with high enantioselectivity, which are valuable building blocks in the synthesis of complex nitrogen-containing natural products and pharmaceuticals. beilstein-journals.orgnih.gov

Advanced Synthetic Strategies of Specific Derivatives

The utility of 3-butenylamine hydrochloride extends to its incorporation into complex molecular architectures with significant biological activity. Advanced synthetic strategies have been employed to construct macrocyclic and other intricate structures that feature the homoallylamine motif derived from 3-butenylamine.

Synthesis of Macrocyclic BACE-1 Inhibitors Incorporating this compound

The β-secretase enzyme (BACE-1) is a key target in the development of therapeutics for Alzheimer's disease. nih.govrsc.org Macrocyclic inhibitors of BACE-1 have shown promise due to their enhanced potency and metabolic stability compared to their acyclic counterparts. nih.gov The synthesis of these macrocycles often involves the incorporation of specific amino acid or amino alcohol fragments to optimize binding to the enzyme's active site.

In the design of tertiary carbinamine macrocyclic BACE-1 inhibitors, a fragment derived from a homoallylic amine, structurally related to 3-butenylamine, can be utilized. nih.gov The synthesis of these inhibitors involves a multi-step sequence that includes the coupling of the homoallylamine-containing fragment with other building blocks, followed by a ring-closing metathesis reaction to form the macrocyclic ring. nih.gov The double bond introduced via the homoallylamine fragment can be retained in the final macrocycle or subsequently reduced. This approach allows for the generation of a diverse range of macrocyclic inhibitors with varying ring sizes and substituents, enabling the exploration of structure-activity relationships. nih.govresearchgate.net

Synthesis of Syringolin A Derivatives

Syringolin A is a natural product that acts as a proteasome inhibitor and has potential applications in cancer therapy. nih.govnih.gov Its unique structure features a 12-membered macrolactam core and a dipeptide side chain. The total synthesis of Syringolin A and its derivatives has been a subject of significant interest.

A key fragment in several synthetic approaches to Syringolin A is a 3,4-dehydrolysine derivative, which contains a homoallylamine backbone. nih.gov This fragment can be prepared from precursors that are conceptually derived from functionalized 3-butenylamine. For instance, a convergent synthesis of Syringolin A has been reported where the 3,4-dehydrolysine fragment was prepared using a Johnson-Claisen rearrangement followed by a Curtius rearrangement. nih.gov Another approach to the macrolactam core of Syringolin A and B involves an intramolecular Horner-Wadsworth-Emmons reaction. nih.gov The synthesis of the linear precursor for this cyclization can utilize a building block containing a homoallylamine moiety. The alkene functionality within this fragment is crucial for the subsequent construction of the macrocycle and for the introduction of further chemical diversity in synthetic analogs.

Preparation of N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamides

The synthesis of various N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides has been reported as an efficient and versatile procedure involving the N-acetylation of N-(prop)butenylamine precursors. javeriana.edu.coscielo.org.counal.edu.co This method utilizes acetic anhydride (B1165640) as both the acetylating agent and the solvent, with the reaction proceeding under reflux conditions. scielo.org.coscielo.org.co

The general scheme for this synthesis involves the conversion of N-butenylamines (compounds 1a-f ) to their corresponding acetamides (compounds 2a-f ). scielo.org.co The reaction is typically conducted at a temperature of 140 ºC and monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) to establish the optimal reaction time, which is generally between 4 to 6 hours. scielo.org.coscielo.org.co This process has been shown to produce the desired N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide derivatives in good to excellent yields, ranging from 66% to 92%. scielo.org.coscielo.org.co

Detailed research findings for the synthesis of specific derivatives are summarized in the table below.

Table 1: Synthesis of N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamide Derivatives (2a-f)

| Product | Precursor | Yield (%) | Reaction Time (h) | Physical Appearance | Rf Value* |

|---|---|---|---|---|---|

| 2a | N-phenyl-α-2-propen-1-ylbenzenepropanamine (1a ) | - | 4-6 | Brownish oil | 0.50 |

| 2d | N-(4-bromophenyl)-α-2-propen-1-ylbenzenepropanamine (1d ) | - | 4-6 | Brownish oil | 0.47 |

| 2e | N-(4-fluorophenyl)-α-2-propen-1-ylbenzenepropanamine (1e ) | - | 4-6 | Brownish oil | 0.43 |

| 2a-f | N-butenylamines (1a-f ) | 66-92 | 4-6 | - | - |

*Solvent system for Rf value: n-heptane:AcOEt, 5:2. scielo.org.co

The general experimental procedure for this synthesis begins with charging a round bottom flask, equipped with a reflux condenser, thermometer, and magnetic stirrer, with the N-butenylamine precursor and acetic anhydride. scielo.org.coscielo.org.co For instance, 1.24 mmol of N-phenyl-α-2-propen-1-ylbenzenepropanamine was reacted with 37.02 mmol of acetic anhydride. scielo.org.co The reaction mixture is then heated to reflux for 4 to 6 hours. scielo.org.coscielo.org.co

Upon completion, the workup process involves neutralizing the mixture with sodium bicarbonate (NaHCO₃), followed by adjusting the pH to 12 with 0.1 M sodium hydroxide (B78521) (NaOH). scielo.org.coscielo.org.co The product is then extracted using ethyl acetate. scielo.org.coscielo.org.co The combined organic layers are subsequently dried over sodium sulfate (B86663) (Na₂SO₄), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the pure acetamide. scielo.org.co

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamide |

| N-phenyl-α-2-propen-1-ylbenzenepropanamine |

| N-(4-bromophenyl)-α-2-propen-1-ylbenzenepropanamine |

| N-(4-fluorophenyl)-α-2-propen-1-ylbenzenepropanamine |

| Acetic anhydride |

| Sodium bicarbonate |

| Sodium hydroxide |

| Ethyl acetate |

| Sodium sulfate |

Chemical Reactivity and Mechanistic Studies of 3 Butenylamine Hydrochloride

Reaction Pathways Involving the Allylic Amine Moiety

The dual functionality of 3-butenylamine allows it to participate in a variety of chemical transformations. The alkene can undergo electrophilic additions, while the amine, in its free base form, can act as a nucleophile. The interplay between these two groups can also lead to intramolecular cyclization reactions to form valuable heterocyclic structures.

Electrophilic Additions to the Alkene

The terminal double bond in 3-butenylamine is susceptible to electrophilic attack, a characteristic reaction of alkenes. savemyexams.com The general mechanism involves the pi electrons of the double bond attacking an electrophile (E+), which leads to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). libretexts.org

For 3-butenylamine hydrochloride, the reaction is more complex due to the presence of the electron-withdrawing ammonium (B1175870) group (-CH₂NH₃⁺). This group exerts a strong negative inductive effect, which deactivates the double bond, making it less nucleophilic and thus less reactive towards electrophiles compared to a simple alkene like 1-butene. libretexts.org

The regioselectivity of the addition is governed by the stability of the carbocation intermediate. According to Markovnikov's rule, in the addition of H-X to an unsymmetrical alkene, the hydrogen atom adds to the carbon that is already bonded to more hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation. byjus.comchemistrysteps.com However, the deactivating ammonium group in this compound can alter this outcome. Protonation of the double bond could lead to two possible carbocations. The strong electron-withdrawing nature of the -CH₂NH₃⁺ group would significantly destabilize a positive charge on the adjacent carbon (C3), making the formation of a primary carbocation at the terminal carbon (C4) more favorable. This reversal of the typical regioselectivity is known as an anti-Markovnikov addition.

Nucleophilic Reactivity of the Amine Functionality

As a hydrochloride salt, the nitrogen atom in this compound exists as an ammonium cation (R-NH₃⁺). In this protonated state, the lone pair of electrons is unavailable, and the molecule is not nucleophilic. To engage the amine functionality in a nucleophilic reaction, it must first be deprotonated by a base to liberate the free primary amine (3-butenylamine).

Once deprotonated, 3-butenylamine behaves as a typical primary amine nucleophile. The lone pair on the nitrogen atom can attack a wide range of electrophilic centers. Common reactions include:

Alkylation: Reaction with alkyl halides (R'-X) in an Sₙ2 reaction to form secondary amines, which can be further alkylated to form tertiary amines and quaternary ammonium salts.

Acylation: Reaction with acyl chlorides (R'-COCl) or acid anhydrides ((R'-CO)₂O) to form stable amide bonds. This is a fundamental transformation in organic synthesis.

The efficiency of these reactions depends on the steric hindrance of the electrophile and the reaction conditions. The presence of the alkene functionality generally does not interfere with the nucleophilic reactions of the amine, making 3-butenylamine a useful bifunctional building block.

Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic amine and an alkene within the same molecule allows for intramolecular cyclization reactions, providing a powerful route to nitrogen-containing heterocycles such as substituted pyrrolidines. mdpi.comrsc.org These reactions can be initiated by activating the double bond with an electrophile.

A well-established method is acid-catalyzed cyclization. In the presence of a strong acid, the alkene is protonated to form a carbocation intermediate. The pendant nucleophilic amine group can then attack this carbocation intramolecularly. For 3-butenylamine, this would involve the formation of a secondary carbocation at C3, followed by a 5-exo-tet cyclization, which is kinetically favored, to form a five-membered pyrrolidine (B122466) ring. This type of electrophilic intramolecular cyclization is a key strategy in the synthesis of various heterocyclic compounds. dntb.gov.ua

Another related pathway is hydroamination, which involves the formal addition of the N-H bond across the double bond. While often requiring a metal catalyst, this reaction can also proceed intramolecularly to form cyclic amines. nih.gov

Participation in Complex Reaction Sequences

Beyond its fundamental reactivity, this compound is a valuable component in more sophisticated, multi-step synthetic strategies, including modern coupling reactions and organometallic catalysis.

Coupling Reactions (e.g., PyBOP/HOAt-mediated coupling)

This compound is a suitable amine component for amide bond formation using modern coupling reagents. Phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient for creating amide linkages between a carboxylic acid and an amine.

The reaction requires the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for two key reasons. First, the base is needed to neutralize the this compound to generate the free, nucleophilic primary amine. Second, the base deprotonates the carboxylic acid to form a carboxylate anion, which is necessary for the subsequent steps.

The general mechanism involves the following steps:

The carboxylate anion attacks PyBOP, leading to the formation of a highly reactive O-acylphosphonium intermediate.

This intermediate reacts with an additive such as HOBt (1-Hydroxybenzotriazole) or, for enhanced reactivity, HOAt (1-Hydroxy-7-azabenzotriazole), to form an active ester. HOAt is often preferred as it accelerates the coupling and helps to suppress side reactions like racemization.

The liberated 3-butenylamine nucleophilically attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

This intermediate collapses to yield the final amide product and releases the HOBt or HOAt molecule.

This method is widely used due to its high efficiency, mild reaction conditions, and tolerance of various functional groups, including the alkene in 3-butenylamine.

| Reagent | Full Name | Function |

| This compound | This compound | Amine source (requires neutralization) |

| Carboxylic Acid | R-COOH | Acid source for amide formation |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Coupling reagent; activates the carboxylic acid |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive; forms a highly reactive ester and suppresses racemization |

| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic base; deprotonates the amine salt and carboxylic acid |

Organometallic Catalysis Involving the Butenylamine Ligand

The structural features of 3-butenylamine make it a potentially versatile ligand in organometallic chemistry. libretexts.org A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. 3-Butenylamine can coordinate to a metal center in several ways:

Monodentate N-donor: The simplest coordination mode is through the lone pair of electrons on the nitrogen atom, acting as a standard L-type ligand. In this capacity, it can be used to modify the steric and electronic properties of a metal catalyst.

Bidentate [N, C=C] Chelation: More interestingly, 3-butenylamine can act as a bidentate ligand, coordinating to a metal center through both the nitrogen lone pair and the π-electrons of the carbon-carbon double bond. This chelation can form a stable five-membered ring with the metal, which can significantly influence the geometry and reactivity of the resulting organometallic complex.

The ability of amine-containing ligands to influence the photophysical and redox properties of metal centers is an active area of research. The specific properties of 3-butenylamine as a ligand—such as its flexibility and dual coordination sites—could be harnessed in various catalytic applications, including hydrogenation, hydroformylation, or polymerization reactions, where the ligand structure is crucial for controlling the activity and selectivity of the catalyst.

Mitsunobu Reactions in Amine Synthesis

The Mitsunobu reaction serves as a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including amines, with a characteristic inversion of stereochemistry. This reaction typically involves an alcohol, a nucleophile (such as a nitrogen source for amine synthesis), a phosphine (B1218219) reagent (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

A specific application of this reaction has been demonstrated in the convenient, two-step synthesis of 3-butenylamine. The process commences with the reaction of 3-buten-1-ol (B139374) with phthalimide (B116566), which acts as the nitrogen nucleophile. In the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD), N-(3-butenyl)phthalimide is formed in high yield. Subsequent cleavage of the phthalimide group using hydrazine (B178648) hydrate (B1144303) furnishes the desired product, 3-butenylamine. This synthetic route is advantageous as it circumvents the use of hazardous reagents such as metal hydrides or potentially explosive azide (B81097) intermediates.

The generally accepted mechanism of the Mitsunobu reaction begins with the nucleophilic attack of triphenylphosphine on DEAD to form a betaine (B1666868) intermediate. This intermediate then protonates the acidic nitrogen of phthalimide, creating an ion pair. The alcohol (3-buten-1-ol) is then activated by the phosphonium (B103445) species, forming an alkoxyphosphonium salt, which is a good leaving group. The final step involves an Sₙ2 attack by the phthalimide anion on the activated alcohol, resulting in the formation of the N-alkylated phthalimide and triphenylphosphine oxide as a byproduct. The reaction proceeds with a clean inversion of configuration at the carbon center bearing the hydroxyl group, a key stereochemical feature of this transformation.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| 3-Buten-1-ol | Phthalimide | PPh₃, DEAD | N-(3-Butenyl)phthalimide | 85% |

| N-(3-Butenyl)phthalimide | Hydrazine hydrate | - | 3-Butenylamine | 54% |

Crosslinking Mechanisms in Material Science

In the realm of material science, this compound has emerged as a functional organic cation utilized for its crosslinking capabilities, particularly in the fabrication of advanced materials like quasi-2D perovskite light-emitting diodes (PeLEDs). The introduction of this compound into the perovskite structure allows for post-fabrication crosslinking, which significantly enhances the stability and performance of the resulting devices.

The crosslinking mechanism is typically initiated by thermal annealing. The butenyl group (a terminal alkene) within the 3-butenylamine cation is polymerizable. Upon heating, these vinyl groups can react with one another, forming stable covalent bonds between adjacent organic cations. This process creates a crosslinked network at the grain boundaries and between the layered perovskite structures.

The formation of this crosslinked network has several beneficial effects on the material's properties. It effectively suppresses ion migration, a common degradation pathway in perovskite materials, by physically constraining the movement of ions within the crystal lattice. Furthermore, the crosslinking reduces the interlayer spacing and passivates defects at the grain boundaries. These structural modifications lead to improved device performance, including enhanced luminance, current efficiency, external quantum efficiency, and operational lifetime. The strategic use of polymerizable organic cations like this compound represents a promising approach to bolster the efficiency and stability of layered perovskite devices.

Mechanistic Investigations of Key Transformations

Stereochemical Outcomes of Reactions

A hallmark of the Mitsunobu reaction is its well-defined stereochemical outcome. The reaction proceeds via a classic Sₙ2 mechanism at the carbon atom bearing the alcohol functionality. This mechanistic pathway dictates that the incoming nucleophile will attack from the side opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration at that center.

In the context of synthesizing a chiral amine from a chiral alcohol using the Mitsunobu reaction, if the starting alcohol has a specific stereochemistry (R or S), the resulting amine product will have the opposite configuration. For instance, if a hypothetical (R)-pent-4-en-2-ol were subjected to a Mitsunobu reaction with phthalimide, followed by hydrazinolysis, the resulting product would be (S)-pent-4-en-2-amine. This predictable stereochemical inversion makes the Mitsunobu reaction a highly valuable and reliable method for controlling stereochemistry in the synthesis of chiral molecules, including unsaturated amines. The "clean inversion" is a powerful tool for synthetic chemists, allowing for the strategic inversion of stereogenic centers in the course of a synthesis of a complex target molecule.

Catalytic Cycles in Transition Metal-Mediated Processes

While specific studies detailing the transition metal-catalyzed reactions of 3-butenylamine are not extensively documented, its structure as an aminoalkene suggests its potential participation in well-established catalytic cycles, such as hydroamination. Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is an atom-economical method for synthesizing more complex amines. Transition metal complexes, particularly those of late transition metals like palladium and rhodium, are known to catalyze such transformations.

A plausible generic catalytic cycle for the intermolecular hydroamination of an alkene with an amine, which could be analogous to a reaction involving 3-butenylamine, can be proposed. The cycle typically initiates with the coordination of the alkene's double bond to the metal center of the active catalyst. Concurrently, the amine substrate also coordinates to the metal.

There are two primary mechanistic pathways proposed for the subsequent steps:

Alkene Insertion into a Metal-Amide Bond: In this pathway, the amine undergoes oxidative addition or deprotonation to form a metal-amide complex. The coordinated alkene then inserts into the metal-nitrogen bond, forming a new carbon-nitrogen bond and a metal-alkyl intermediate. Subsequent protonolysis of the metal-carbon bond by another molecule of the amine substrate releases the aminated product and regenerates the metal-amide complex, thus closing the catalytic cycle.

Nucleophilic Attack on a Coordinated Alkene: Alternatively, the coordinated alkene can be activated by the metal center, making it more susceptible to nucleophilic attack. The amine then attacks the coordinated alkene directly, forming a zwitterionic intermediate. Subsequent intramolecular proton transfer and product dissociation regenerate the active catalyst.

For a molecule like 3-butenylamine, an intramolecular hydroamination could also be envisioned, which would lead to the formation of a cyclic amine. The catalytic cycle would be similar, but the alkene and amine moieties are part of the same molecule. The choice of metal catalyst and reaction conditions would be crucial in determining the feasibility and outcome of such a transformation.

Applications of 3 Butenylamine Hydrochloride in Chemical Research

Role in Complex Molecule Synthesis

The dual reactivity of 3-butenylamine hydrochloride, offered by its nucleophilic amine and polymerizable/modifiable alkene group, makes it an important intermediate in constructing intricate molecular architectures.

The unique structure of this compound allows it to be incorporated into molecules of significant biological interest. The primary amine can readily participate in reactions to form amides, imines, and other nitrogen-containing functionalities, while the butenyl group provides a handle for further chemical modification, such as cyclization or the introduction of other functional groups.

A notable application is in the synthesis of substituted naphthoquinones. For instance, this compound can be reacted with 2,3-dichloro-1,4-naphthoquinone to synthesize 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione. This reaction highlights the utility of the amine group in forming new carbon-nitrogen bonds, a fundamental step in the synthesis of many biologically active compounds. The synthesis of 3-butenylamine itself has been optimized through various methods, including the Gabriel synthesis from 3-buten-1-ol (B139374), to ensure its availability for such applications. researchgate.net

| Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 3-buten-1-ol | Phthalimide (B116566), Triphenylphosphine (B44618), DEAD, then Hydrazine (B178648) | 54% | researchgate.net |

| 3-butenonitrile | Aluminum hydride | 55% | researchgate.net |

| 3-butenyl benzenesulfonate (B1194179) | Azide (B81097) ion, then Lithium aluminum hydride | 61.5% | researchgate.net |

Indole (B1671886) alkaloids are a large and structurally diverse class of natural products, many of which possess significant physiological activity. wikipedia.org The synthesis of these complex molecules often relies on strategic cyclization reactions to build their characteristic ring systems. nih.govencyclopedia.pub Homoallylic amines, such as 3-butenylamine, are valuable precursors in this context. The amine functionality can react with an appropriate carbonyl compound (often derived from the indole core) to form an iminium ion, which then undergoes an intramolecular reaction with the terminal alkene to construct a new heterocyclic ring.

While direct synthesis of the specific indole alkaloid Apparicine using 3-butenylamine is not prominently detailed, the structural motif of 3-butenylamine is highly relevant to the strategies employed for related alkaloids. nih.gov Synthetic approaches toward the core skeleton of such alkaloids often involve intramolecular cyclizations, such as Mannich reactions or Heck reactions, where a nucleophilic nitrogen and a reactive π-system are essential components. nih.gov The butenyl group provides the necessary π-system for these key bond-forming events that build the complex polycyclic frameworks typical of alkaloids like Apparicine. nih.gov

The field of drug discovery increasingly utilizes unnatural amino acids to create peptides and peptidomimetics with enhanced stability, potency, and bioavailability. merckmillipore.comnih.gov this compound serves as a crucial starting material for the synthesis of such non-proteinogenic amino acids.

By modifying 3-butenylamine, chemists can synthesize amino acids with an alkenyl side chain. These can be incorporated into peptide chains to introduce conformational constraints or to serve as reactive handles for further modifications. sigmaaldrich.comenamine.net For example, an amino acid derived from 3-butenylamine can be placed within a peptide sequence, and the terminal double bonds can then be "stapled" together using ring-closing metathesis. This technique creates a macrocyclic, conformationally restricted peptide that can mimic the secondary structure of a natural peptide (like an α-helix) and often exhibits improved biological activity and resistance to enzymatic degradation. nih.gov

Contributions to Materials Science and Nanotechnology

The dual functionality of this compound is also leveraged in materials science for the surface modification of nanomaterials and the creation of functional polymers.

The surface properties of nanoparticles dictate their interaction with the surrounding environment, making surface functionalization a critical step in their application. This compound is an effective agent for this purpose. The amine group can be used to anchor the molecule to the surface of various nanoparticles, particularly those with hydroxyl or carboxyl groups, such as silica-coated or graphene oxide nanoparticles.

This grafting process results in a surface decorated with outward-facing butenyl groups. These terminal alkene functionalities provide a reactive platform for subsequent chemical reactions. For example, they can be used to attach other molecules, initiate polymerization from the nanoparticle surface, or integrate the nanoparticles into a larger matrix. This approach allows for precise control over the nanoparticle's surface chemistry, enabling the development of tailored nanomaterials for applications in catalysis, sensing, and nanomedicine.

The butenyl group of this compound is a polymerizable moiety. This allows it to be integrated into polymer structures, either as a comonomer in a polymerization reaction or as a grafting agent onto an existing polymer backbone. When used as a comonomer, it introduces both a primary amine and a pending vinyl group into the polymer chain.

These functional groups are highly valuable for creating advanced materials like hydrogels. The amine groups can provide pH-responsiveness and sites for bioconjugation, while the unreacted vinyl groups can be used for cross-linking, leading to the formation of stable, three-dimensional hydrogel networks. The ability to modify polymer surfaces with molecules like 3-aminopropyltriethoxysilane (B1664141) (APTES) demonstrates a similar principle, where amine groups are used to alter surface properties like wettability, which is crucial for applications in coatings and tissue engineering. researchgate.net The integration of 3-butenylamine provides a direct route to imbue polymer matrices and hydrogels with versatile chemical functionality.

Role in Perovskite Light-Emitting Diodes (PeLEDs)

The amino group (-NH2) in molecules like this compound can coordinate with undercoordinated lead ions in the perovskite structure, effectively "healing" these surface defects. cam.ac.ukacs.org This passivation can lead to several beneficial effects, including increased photoluminescence quantum yield, longer carrier lifetimes, and improved device stability. cam.ac.uk Furthermore, the organic component of the amine can influence the crystallization process of the perovskite film, potentially leading to more uniform and higher-quality films. researchgate.net Given its structure, featuring a terminal amino group and a short alkyl chain with a double bond, this compound could theoretically be investigated for its potential to modify the perovskite surface, influencing both electronic properties and film morphology. However, without specific studies, its actual effectiveness and impact remain hypothetical.

Utilization in Analytical and Biomedical Research Methodologies

Surface Chemistry Modification for Improved Detection Assays

A notable application of this compound is in the modification of surfaces for enhanced sensitivity in enzyme-linked immunosorbent assays (ELISAs). A study focused on improving the detection of the prion proteins associated with Creutzfeldt-Jakob disease demonstrated the efficacy of this compound. nih.govnih.gov In this research, polypropylene (B1209903) supports, such as titration wells, were treated with this compound. nih.gov

This surface modification resulted in a significant improvement in the signal detection of the recombinant human prion protein. nih.govnih.gov The treatment works by altering the surface chemistry of the polypropylene, which in turn enhances the binding and detection of the target protein while reducing non-specific adsorption that can lead to background noise and false positives. nih.gov The research highlighted that this enhancement is achieved through a combination of plasma chemistry and coating with amphiphilic molecules like this compound, which bear ionic charges. nih.gov The stability of the modified surface is also a key factor, as negligible loss of signal detection was observed over time on the surfaces treated with this compound. nih.gov

The following table summarizes the key findings of the study:

| Surface Treatment | Target Protein | Effect on Signal Detection | Reference |

| This compound | Recombinant human prion protein | Improved signal detection | nih.govnih.gov |

| Geranylamine | Native prion protein | Enhanced sensitivity | nih.gov |

Chemical Probe Design

Currently, there is no available scientific literature that specifically describes the use of this compound in the design of chemical probes.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in exploring the conformational landscape of flexible molecules like 3-Butenylamine hydrochloride. Conformational analysis identifies the stable three-dimensional arrangements of atoms (conformers) and the energy barriers between them. This information is fundamental to understanding the molecule's reactivity and interactions.

The conformational space of this compound is primarily defined by the rotation around its single bonds. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for such studies, often using functionals like B3LYP paired with a basis set such as 6-311G**, which provides a good balance between accuracy and computational cost. nih.gov

The analysis for this compound would involve rotating the dihedral angles associated with the C-C and C-N bonds of the butylamine (B146782) chain. For each resulting geometry, an optimization calculation is performed to find the nearest local energy minimum. The relative energies of these conformers are then determined, often including zero-point vibrational energy corrections, to identify the most stable structures. These calculations can predict which shapes the molecule is most likely to adopt under given conditions. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | -178.5° | 179.2° | 0.00 | 45.2 |

| B | 65.8° | 178.9° | 0.85 | 22.1 |

| C | -177.9° | -70.1° | 1.20 | 14.8 |

| D | 64.5° | -68.7° | 2.10 | 5.7 |

Note: This data is illustrative and represents typical results from DFT calculations for a small, flexible organic molecule. The conformers are designated by their key dihedral angles, and the Boltzmann population is calculated at 298.15 K.

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery and medicinal chemistry for screening virtual libraries of compounds against a biological target to identify potential inhibitors or activators. While this compound itself may not be a potent biological agent, its derivatives, featuring the reactive butenylamine scaffold, could be designed to interact with specific enzymes or receptors.

The docking process involves preparing the 3D structures of both the receptor and the ligand. For derivatives of this compound, this would involve computationally building molecules with various substituents. The binding site on the receptor is defined, and a docking algorithm then samples a large number of possible conformations and orientations of the ligand within this site. rjptonline.org A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol, with more negative values indicating stronger predicted binding. nih.gov

For instance, derivatives could be designed to target enzymes where an amine or alkene functionality is important for binding. A hypothetical study might explore the inhibition of a monoamine oxidase (MAO) enzyme. The docking results would guide the selection of which derivatives are most promising for synthesis and further experimental testing.

Table 2: Hypothetical Docking Scores of this compound Derivatives against a Target Protein

| Derivative | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | Phenyl group on amine | -7.2 | Tyr435, Phe208 |

| 2 | Hydroxyl group on C2 | -6.5 | Asp171, Ser200 |

| 3 | Methyl group on C4 | -5.8 | Val210, Leu171 |

| 4 | N-acetylation | -6.1 | Gln206, Tyr407 |

Note: This data is for illustrative purposes. The docking scores represent the predicted binding affinity of hypothetical derivatives against a protein active site.

Prediction of Thermophysical Data

Thermophysical properties, such as boiling point, density, and heat capacity, are essential for the design of chemical processes and for understanding the physical behavior of a substance. While experimental measurement is the gold standard, computational methods can provide reliable estimates, especially when experimental data is scarce. Quantitative Structure-Property Relationship (QSPR) models are a common approach for this purpose. nih.gov

A QSPR study involves building a statistical model that correlates the property of interest with a set of molecular descriptors. researchgate.net These descriptors are numerical values derived from the chemical structure, encoding information about its topology, geometry, and electronic properties. For this compound, descriptors could include molecular weight, number of rotatable bonds, solvent accessible surface area, and various electrostatic parameters.

To develop a QSPR model, a dataset of compounds with known experimental thermophysical properties, including various amine salts, is compiled. southalabama.edu The model is then trained on this data to find the mathematical relationship between the descriptors and the property. Once validated, this model can be used to predict the properties of new compounds like this compound.

Table 3: Predicted Thermophysical Data for this compound using a Hypothetical QSPR Model

| Property | Predicted Value | Units |

| Boiling Point | 182.5 | °C |

| Density (at 20°C) | 0.985 | g/cm³ |

| Heat Capacity (Cp) | 155.2 | J/(mol·K) |

| Enthalpy of Vaporization | 45.8 | kJ/mol |

Note: These values are hypothetical and represent plausible predictions from a QSPR model trained on a dataset of similar organic salts.

Simulation of Intermolecular Interactions

The behavior of this compound in a condensed phase (liquid or solution) is governed by its intermolecular interactions with surrounding molecules. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions at the atomic level. ulisboa.pt MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

To simulate this compound, a force field is required. A force field is a set of parameters that describes the potential energy of the system, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). A simulation would typically involve placing a number of this compound ions and counter-ions (Cl⁻), along with solvent molecules (e.g., water), into a simulation box. nih.gov

By running the simulation for a sufficient length of time, one can analyze the trajectory to understand how the molecules are arranged and interact. Key analyses include the calculation of radial distribution functions (RDFs), which describe the probability of finding one molecule at a certain distance from another. This can reveal the structure of solvation shells and the nature of hydrogen bonding between the amine group and water, or ionic interactions with the chloride ion. dovepress.com

Table 4: Hypothetical Intermolecular Interaction Energies for this compound in Aqueous Solution from MD Simulations

| Interaction Pair | Average Electrostatic Energy (kcal/mol) | Average van der Waals Energy (kcal/mol) |

| NH₃⁺ --- H₂O | -15.8 | -2.1 |

| NH₃⁺ --- Cl⁻ | -95.3 | -5.4 |

| Butenyl chain --- H₂O | -1.2 | -3.5 |

| Cl⁻ --- H₂O | -20.1 | -0.8 |

Note: This data is illustrative and represents typical average interaction energies obtained from MD simulations. It highlights the relative strengths of different intermolecular forces.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Butenylamine hydrochloride. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, researchers can confirm the connectivity and configuration of the molecule.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals corresponding to their unique electronic environments. The protons of the terminal vinyl group (-CH=CH₂) are expected to appear in the downfield region, typically between 5.0 and 6.0 ppm, showing complex splitting patterns (e.g., doublet of doublets) due to geminal and vicinal coupling. The methylene (B1212753) group adjacent to the double bond (C3) would resonate further upfield, while the methylene group attached to the electron-withdrawing ammonium (B1175870) group (C1) would be shifted further downfield compared to a standard alkane. The ammonium protons (-NH₃⁺) often appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing four distinct signals for the four carbon atoms in the molecule. The olefinic carbons (C3 and C4) are the most deshielded, appearing in the range of 115-140 ppm. The aliphatic carbons (C1 and C2) resonate at higher field strengths. The carbon atom bonded to the nitrogen (C1) is influenced by the electronegativity of the nitrogen atom, causing a downfield shift relative to the C2 carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C1 (-CH₂-NH₃⁺) | ~3.0 - 3.2 | Triplet (t) |

| H on C2 (-CH₂-) | ~2.3 - 2.5 | Quartet (q) |

| H on C3 (-CH=) | ~5.7 - 5.9 | Multiplet (m) |

| H on C4 (=CH₂) | ~5.0 - 5.2 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂-NH₃⁺) | ~38 - 42 |

| C2 (-CH₂-) | ~32 - 36 |

| C3 (-CH=) | ~133 - 137 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds within the molecule.

The spectrum of this compound is characterized by several key absorption bands. As a primary amine salt, it displays strong, broad absorption bands in the 2500-3200 cm⁻¹ region, which are characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). The presence of the alkene functional group is confirmed by a medium intensity C=C stretching vibration band around 1640 cm⁻¹. The unsaturated C-H bonds of the vinyl group give rise to stretching vibrations above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹), distinguishing them from the saturated C-H stretching bands which appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Furthermore, out-of-plane C-H bending vibrations for the terminal alkene are expected in the 910-990 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 2500 - 3200 | Strong, Broad |

| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium |

| Alkene (C=C) | C=C Stretch | 1630 - 1650 | Medium |

| Vinyl (=C-H) | C-H Stretch | 3010 - 3090 | Medium |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Vinyl (=CH₂) | C-H Bend (out-of-plane) | 910 - 990 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the analysis is typically performed on the free base, 3-Butenylamine (C₄H₉N), which has a molecular weight of 71.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 71. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation. For 3-Butenylamine, α-cleavage involves the loss of an allyl radical (•CH₂CH=CH₂) to produce the [CH₂NH₂]⁺ fragment. This fragment is expected to be the base peak (the most intense peak) in the spectrum, appearing at m/z 30. Other less prominent fragments resulting from cleavage at different points in the carbon chain or loss of hydrogen atoms may also be observed.

Table 4: Expected Mass Spectrometry Fragments for 3-Butenylamine

| m/z | Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 71 | [CH₂=CHCH₂CH₂NH₂]⁺˙ | Molecular Ion (M⁺˙) |

| 70 | [C₄H₈N]⁺ | Loss of H• from M⁺˙ |

| 56 | [C₄H₈]⁺˙ | Loss of •NH₂ from M⁺˙ |

| 41 | [C₃H₅]⁺ | Allyl cation |

UV-Vis Extinction Spectroscopy in Nanomaterial Characterization

While this compound itself does not have strong chromophores that absorb in the UV-Visible region, its primary amine functional group makes it a valuable ligand for the surface functionalization of metallic nanoparticles, such as gold (AuNPs) or silver (AgNPs) nanoparticles. UV-Vis extinction spectroscopy is a primary tool for characterizing these functionalized nanomaterials.

The UV-Vis spectrum of metallic nanoparticles is dominated by a phenomenon known as surface plasmon resonance (SPR), which results in a strong extinction (absorption and scattering) band at a specific wavelength. The position and shape of this SPR band are highly sensitive to the nanoparticle's size, shape, and, crucially, the local refractive index at its surface.

When this compound is used to functionalize nanoparticles, the amine group coordinates to the metal surface. This binding event alters the electronic environment at the nanoparticle surface, causing a shift in the SPR peak wavelength. Researchers monitor this shift using UV-Vis spectroscopy to confirm successful surface functionalization. The magnitude of the shift can provide insights into the extent of ligand exchange or binding. Furthermore, the stability of the functionalized nanoparticles against aggregation can be assessed by observing changes in the UV-Vis spectrum over time or upon addition of salts; stable dispersions show a consistent SPR peak, while aggregation leads to a red-shift and broadening of the band. mdpi.comrsc.org

Laboratory Safety Protocols and Waste Management in Academic Settings

Handling and Storage Requirements

Proper handling and storage of 3-Butenylamine hydrochloride are critical to prevent accidental exposure and maintain the integrity of the compound. Laboratory personnel should be familiar with the specific hazards associated with this chemical, which is classified as toxic if swallowed, causes skin irritation, may cause serious eye damage, and can lead to allergy or asthma symptoms or breathing difficulties if inhaled scbt.com.

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:

Eye Protection: Chemical safety goggles or a face shield to protect against splashes .

Hand Protection: Chemical-resistant gloves, such as nitrile or latex gloves ouhsc.edu.

Respiratory Protection: A type P2 (EN 143) respirator cartridge or equivalent should be used to avoid inhalation of dust or aerosols .

Body Protection: A laboratory coat and appropriate footwear are necessary to prevent skin contact ouhsc.edu.

Handling Procedures: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation scbt.com. Personnel should avoid breathing in dust, fumes, gas, mist, vapors, or spray scbt.com. It is also crucial to prevent contact with skin and eyes scbt.com.

Storage Conditions: The compound should be stored in a tightly closed container in a dry and well-ventilated place . It is recommended to keep it in a dark place, sealed from moisture, at room temperature lookchem.com. The storage class for this chemical is 6.1C, which designates it as a combustible, acute toxic category 3 toxic compound or a compound causing chronic effects .

| Parameter | Requirement | References |

| Eye Protection | Chemical safety goggles or face shield | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, latex) | ouhsc.edu |

| Respiratory Protection | Type P2 (EN 143) respirator cartridge | |

| Work Area | Well-ventilated area or chemical fume hood | scbt.com |

| Storage Temperature | Room temperature | lookchem.com |

| Storage Container | Tightly closed, sealed from moisture | lookchem.com |

| Storage Environment | Dry, dark, and well-ventilated | lookchem.com |

Emergency Procedures and First Aid

In the event of an emergency involving this compound, immediate and appropriate action is necessary to minimize harm. All laboratory personnel should be familiar with the location of emergency equipment, such as safety showers and eyewash stations, and be trained in their use ouhsc.edu.

Spill Procedures: In case of a spill, the primary objective is to contain the material and prevent its spread. For a minor spill, trained personnel wearing appropriate PPE can handle the cleanup. The spilled solid should be carefully swept up to avoid generating dust and placed in a suitable, closed container for disposal westlab.com. The area should then be cleaned with soap and water ouhsc.edu. For a major spill, the area should be evacuated, and emergency services should be notified immediately ouhsc.eduuow.edu.au.

First Aid Measures: The following first aid procedures should be followed in case of exposure to this compound:

Inhalation: If inhaled, the individual should be moved to fresh air immediately. If breathing is difficult or has stopped, artificial respiration should be administered. Medical attention should be sought promptly scbt.com.

Skin Contact: In case of skin contact, contaminated clothing should be removed, and the affected area should be washed with soap and plenty of water. Immediate medical attention is required scbt.com. The skin should be flushed with water for at least 15 minutes ouhsc.educharlotte.edu.

Eye Contact: If the chemical comes into contact with the eyes, they should be rinsed cautiously with water for several minutes. Contact lenses, if present, should be removed if it is easy to do so. Continue rinsing and seek immediate medical attention scbt.com. Flushing the eyes for at least 15 minutes is recommended ouhsc.eduhesperian.org.

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Immediate medical attention from a poison control center or a physician is crucial scbt.commoh.gov.sa.

| Exposure Route | Immediate Action | Medical Attention |

| Inhalation | Move to fresh air; provide artificial respiration if necessary. | Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing; wash with soap and plenty of water for at least 15 minutes. | Seek immediate medical attention. |

| Eye Contact | Rinse with water for at least 15 minutes, removing contact lenses if possible. | Seek immediate medical attention. |

| Ingestion | Rinse mouth with water; do not induce vomiting. | Call a poison control center or physician immediately. |

Waste Disposal Guidelines for Amine Compounds

The disposal of this compound and other amine compounds in an academic setting must comply with institutional, local, and national regulations, such as those set by the Resource Conservation and Recovery Act (RCRA) in the United States justrite.com.

General Principles: Chemical waste should be collected in appropriate, labeled containers. It is important not to mix incompatible waste streams justrite.com. For academic labs, the EPA's Subpart K provides specific guidelines, which include the requirement that hazardous waste be identified by experts and removed from the facility every six months justrite.com.

Disposal of this compound Waste: Due to its toxicity and potential to emit strong or noxious odors, this compound waste should not be disposed of down the sanitary sewer iu.edu. Solid waste and contaminated materials should be collected in a designated hazardous waste container that is kept closed and properly labeled vumc.orgupenn.edu.

Neutralization: While amine hydrochlorides are salts of a weak base and a strong acid, and thus acidic, neutralization might be considered as a treatment step prior to disposal. However, any in-lab treatment of hazardous waste must be part of a documented experimental procedure iu.edu. Neutralization of corrosive waste is a common practice, but it should be done with caution, as it can generate heat and vapors iu.edu. For amine compounds, neutralization with a base would liberate the free amine, which can be volatile and have a strong odor. Therefore, such procedures should only be carried out by trained personnel in a controlled environment, such as a fume hood.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Pathways

The traditional synthesis of 3-Butenylamine hydrochloride involves the straightforward reaction of 3-butenylamine with hydrochloric acid. chembk.com This method is efficient for producing the salt, which enhances the compound's stability and solubility in aqueous media, a desirable trait for many applications. chembk.comscbt.com

However, emerging research is focused on more intricate synthetic strategies that utilize this compound as a key intermediate for constructing complex molecular architectures. For instance, it serves as a crucial reactant in the multi-step synthesis of natural products and their analogs. A notable example is its use in the synthesis of Syringolin A (SylA), a virulence factor from the plant pathogen Pseudomonas syringae that also exhibits anticancer properties. nih.gov In this synthesis, this compound is coupled with a carboxylic acid moiety using peptide coupling reagents like PyBOP and HOAt. nih.gov

Researchers are also exploring cascade reactions, such as the aza-Prins cyclization, to synthesize complex heterocyclic structures like indolizidines and quinolizidines, where homoallylamines (the class of compounds to which 3-butenylamine belongs) are key precursors. lookchem.com Another innovative approach involves the three-step synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines, showcasing the versatility of this structural motif in generating diverse chemical scaffolds. lookchem.com

These advanced synthetic routes highlight a shift from simple preparation to the strategic incorporation of the 3-butenylamine moiety into sophisticated molecules with significant biological or material properties.

| Synthetic Application | Reactants/Reagents | Product Class | Significance |

| Salt Formation | 3-butenylamine, Hydrochloric acid | Amine hydrochloride | Enhanced stability and solubility chembk.comscbt.com |

| Syringolin A Synthesis | This compound, Carboxylic acid, PyBOP, HOAt, DIEA | Macrocyclic lactam | Synthesis of a natural product with anticancer activity nih.gov |

| Aza-Prins Cascade Reactions | Homoallylamines, Carbonyl compounds | Indolizidine and Quinolizidine cores | Access to complex alkaloid scaffolds lookchem.com |

| Dihydropyridinone Synthesis | N-(3-butenyl)ureas, NBS | 6-amino-2,3-dihydro-4-pyridinones | Novel rearrangement for heterocyclic synthesis lookchem.com |

| N-Sulfonamide Synthesis | This compound, 2,4-dinitrobenzenesulfonyl chloride, Triethylamine | N-(But-3-en-1-yl)-2,4-dinitrobenzenesulfonamide | Intermediate for palladium-catalyzed reactions acs.org |

Exploration of New Catalytic Applications

The unique structure of this compound, featuring both a nucleophilic amine and a reactive double bond, makes it a subject of interest in catalysis. It is recognized as a potential organic catalyst and a valuable ligand or substrate in metal-catalyzed reactions. chembk.com

In the realm of transition metal catalysis, this compound is a precursor to N-protected homoallylamines used in sophisticated transformations. For example, after conversion to its N-Boc or N-DNs protected form, it participates in palladium-catalyzed reactions. acs.org A combined enzyme- and metal-catalyzed strategy has been developed for the enantioselective synthesis of important alkaloid natural products, where a derivative of 3-butenylamine is a key nucleophile in a palladium-catalyzed 1,3-chirality transfer step. acs.org

Furthermore, the general class of amines is known to be active in base-catalyzed reactions. Solid base catalysts like magnesium oxide (MgO) and calcium oxide (CaO) have been shown to catalyze the addition of amines to conjugated dienes. researchgate.net While not specifically detailing this compound, this research opens avenues for exploring its potential in similar solid-phase catalytic systems, possibly leveraging its terminal double bond for unique reactivity.

The hydrochloride form itself can influence reaction pathways by providing a controlled release of the amine and by its effect on the reaction medium's polarity. scbt.com

Advanced Materials Design and Engineering

The dual functionality of this compound makes it a valuable component in the design of advanced materials. Its ability to participate in polymerization and to be grafted onto surfaces allows for the creation of materials with tailored properties. chembk.com

A significant application lies in the field of nanotechnology. Researchers have used this compound for the functionalization of gold nanoparticles. acs.org In one study, it was used to create hydrogel shells around gold nanospheres. This surface modification was a key step in developing a "plasmonic library" on a substrate, where the size and plasmonic properties of the nanoparticles varied systematically. Such platforms are crucial for screening experiments to identify optimal nanoparticle sizes for specific applications in sensing, catalysis, and nanomedicine. acs.org

The compound is also generally cited as a raw material for producing polymers, adhesives, coatings, and resins, indicating its utility as a monomer or cross-linking agent in polymer chemistry. chembk.com The presence of the vinyl group allows for polymerization via radical or metathesis pathways, while the amine group offers a site for different polymerization chemistries or for imparting specific properties like adhesion or pH-responsiveness to the final material.

Expanding Biological and Biomedical Research Applications

This compound is classified as a biochemical reagent for life science research, pointing to its broad utility in this field. chemsrc.commedchemexpress.com Its potential applications are diverse, stemming from its role as a building block for biologically active molecules and its direct use in specific assays.

One of the most promising areas is in the synthesis of pharmaceutical compounds. lookchem.comontosight.ai Its structure is a component of molecules designed to interact with biological targets. For example, it is a key fragment in the synthesis of syringolins, which have demonstrated not only activity as virulence factors in plant-pathogen interactions but also anticancer activity in human cell lines. nih.gov The broader class of complex amines to which it belongs is of interest for developing agents targeting the central nervous system or cardiovascular system. ontosight.ai

A specific diagnostic application has also been identified. The hydrochloride salt of 3-buten-1-amine (B1219720) is used in ELISA (enzyme-linked immunosorbent assay) titrations for the detection of neurodegenerative conditions like Alzheimer's disease. fishersci.be In this context, it helps to reduce the background signal that arises from non-specific binding of proteins and other molecules, thereby improving the accuracy and sensitivity of the assay. fishersci.be

| Biomedical Research Area | Specific Use of this compound | Outcome/Potential |

| Pharmaceutical Synthesis | Building block for Syringolin A and other complex molecules. nih.gov | Development of novel anticancer agents and other therapeutics. nih.govontosight.ai |

| Diagnostic Assays | Additive in ELISA titrations. fishersci.be | Improved detection of Alzheimer's disease by reducing background noise. fishersci.be |

| General Life Science | Biochemical reagent and organic compound for research. chemsrc.commedchemexpress.com | Facilitates a wide range of biological and chemical experiments. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and development, and this trend is applicable to the study of this compound. nih.govnih.gov While direct studies linking AI to this specific compound are not yet prevalent, the established methodologies of AI in chemical discovery provide a clear roadmap for future research.

AI and ML algorithms can accelerate the discovery of new applications for this compound in several ways:

Predicting Properties and Activity: Machine learning models can be trained on large datasets of chemical structures and their associated properties. Such models could predict the biological activity, material properties, or catalytic performance of novel derivatives of this compound before they are synthesized, saving significant time and resources. nih.gov

Optimizing Synthetic Pathways: AI tools can analyze vast reaction databases to propose novel and efficient synthetic routes to complex molecules derived from this compound. This can lead to higher yields, fewer side products, and more sustainable chemical processes.

Designing New Materials and Molecules: Generative AI models can design new molecules or materials de novo that incorporate the 3-butenylamine scaffold, optimized for a specific function, such as binding to a particular protein target or exhibiting desired plasmonic properties in a nanomaterial. nih.gov The application of AI/ML is particularly potent in complex fields like nanomedicine, where it can help assess and predict outcomes for nanoparticle-based systems, an area where this compound has already found use. acs.orgnih.gov

This computational approach, which uses learning from positive and negative examples to induce a model of interaction, will undoubtedly play a crucial role in unlocking the full potential of versatile building blocks like this compound. nih.gov

Q & A

Basic Research Questions

Q. What is the role of 3-butenylamine hydrochloride in peptide coupling reactions, and what methodological steps ensure optimal yield?

- Answer : this compound is used as a primary amine in peptide coupling reactions to introduce unsaturated aliphatic chains into target molecules. In the synthesis of macrocyclic BACE-1 inhibitors, it reacts with carboxylic acid intermediates via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0°C to room temperature, achieving yields up to 83% . Key steps include maintaining anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography. Monitoring reaction progress using thin-layer chromatography (TLC) or LC-MS ensures intermediate stability.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Analytical methods include:

- NMR spectroscopy : Confirm the presence of the allylic double bond (δ 5.0–5.8 ppm for vinyl protons) and amine functionality.

- HPLC : Use reverse-phase columns (C18) with UV detection at 210–270 nm to assess purity (>95%) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (MW: 109.59 g/mol for free base; 145.5 g/mol as hydrochloride).

- Elemental analysis : Verify chloride content (theoretical Cl⁻: ~24.3%).

Q. What are the recommended storage conditions for this compound to prevent degradation?

- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to minimize hydrolysis or oxidation. Avoid exposure to moisture, as the compound is hygroscopic. Long-term stability testing under these conditions shows <5% degradation over 12 months .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release HCl vapors upon decomposition. In case of skin contact, rinse with water for 15 minutes and seek medical attention. Waste should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in macrocyclic ring-closing metathesis (RCM)?

- Answer : In RCM, use Hoveyda-Grubbs 2nd generation catalyst (5–10 mol%) in dry dichloromethane under reflux. Nitrogen purging prevents catalyst deactivation. The reaction exclusively forms trans-configured macrocycles (confirmed by NOESY NMR), with yields >95% . Post-reaction, purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the macrocycle.

Q. What strategies mitigate byproduct formation during coupling reactions involving this compound?

- Answer : Common byproducts (e.g., urea derivatives from EDC) are minimized by:

- Using 1.2 equivalents of HOBt to suppress carbodiimide side reactions.

- Adding 2–3 equivalents of tertiary amine (e.g., TEA) to scavenge HCl.

- Employing low temperatures (0–4°C) during activation .

Q. How is this compound integrated into electrochemical biosensors for pathogen detection?

- Answer : In SARS-CoV-2 spike protein biosensors, this compound functionalizes poly-N-isopropylacrylamide microgels via amine-Au interactions. The compound enhances sensor conductivity and provides anchoring sites for antibody conjugation. Optimize immobilization by adjusting pH (6.5–7.5) and incubation time (2–4 hours) .

Q. How should researchers address discrepancies in synthetic yields reported for this compound-derived intermediates?

- Answer : Yield variations (e.g., 37–90% in macrocycle precursors) arise from:

- Solvent purity : Trace water in DMF reduces coupling efficiency.

- Catalyst batch : Hoveyda-Grubbs catalyst activity varies by supplier.

- Substrate steric effects : Bulky substituents lower RCM efficiency .

- Resolution : Conduct controlled replicate experiments, use Karl Fischer titration to verify solvent dryness, and compare catalyst lots via TGA/DSC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro